6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
6-(4-methoxyphenyl)-1-methyl-3H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-17-12-7-10(8-15-13(12)16-14(17)18)9-3-5-11(19-2)6-4-9/h3-8H,1-2H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOZUHDUCRZWRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N=CC(=C2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence and Conditions
This method, adapted from green chemistry principles, involves:
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SNAr Reaction : 2-Chloro-3-nitropyridine reacts with methylamine in H2O-isopropyl alcohol (IPA) at 80°C for 2 h, yielding 2-(methylamino)-3-nitropyridine.
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Nitro Reduction : Zinc dust and HCl reduce the nitro group to an amine, forming 2-(methylamino)-3-aminopyridine.
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Heteroannulation : Condensation with 4-methoxybenzaldehyde in H2O-IPA at 85°C for 10 h forms the imidazole ring.
Mechanistic Insights
The aldehyde undergoes nucleophilic attack by the primary amine, followed by dehydration to form the imidazole ring. Aromatization via rearomatization of the pyridine completes the bicyclic system. The lactam forms via in situ oxidation of the intermediate hemiaminal, though this step requires further mechanistic validation.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent (H2O:IPA) | 1:1 | 85% |
| Temperature | 85°C | +20% yield |
| Aldehyde Equiv | 1.2 | Max efficiency |
Suzuki Cross-Coupling and Lactam Cyclization
Halogenated Intermediate Synthesis
Based on aurora kinase inhibitor syntheses, this route employs:
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Suzuki Coupling : 2-Amino-5-bromo-3-nitropyridine reacts with 4-methoxyphenylboronic acid under Pd catalysis, introducing the aryl group at position 5 (future position 6 post-cyclization).
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Nitro Reduction : Na2S2O4 reduces the nitro group to an amine.
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Urea Formation : Treatment with triphosgene forms a urea bridge between the 2- and 3-amino groups.
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Cyclization : Heating in toluene induces lactam formation, yielding the imidazo[4,5-b]pyridinone core.
Critical Observations
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Regioselectivity : The Suzuki coupling exclusively functionalizes position 5 due to the nitro group’s directing effects.
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Lactam Stability : Triphosgene generates a stable urea intermediate, preventing over-carbonylation.
Yield Comparison
| Step | Yield (%) |
|---|---|
| Suzuki Coupling | 78 |
| Urea Formation | 92 |
| Cyclization | 85 |
Zinc Triflate-Catalyzed Condensation
One-Pot Methodology
Inspired by imidazo[4,5-c]pyridine syntheses, this approach modifies:
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Diamine Preparation : 2,3-Diaminopyridine is treated with methyl iodide to N-methylate position 1.
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Aldehyde Condensation : 4-Methoxybenzaldehyde reacts with the diamine in methanol under zinc triflate catalysis (10 mol%), forming the imidazole ring at 70°C over 12 h.
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Lactamization : Atmospheric oxygen oxidizes the secondary alcohol intermediate to the ketone, facilitated by basic conditions (K2CO3).
Advantages
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Catalyst Efficiency : Zinc triflate enhances reaction rate by polarizing the aldehyde carbonyl.
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Atom Economy : No protecting groups required for the methyl substituent.
Limitations
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Oxidation Control : Over-oxidation to carboxylic acids occurs if reaction times exceed 15 h.
Comparative Analysis of Synthetic Routes
| Parameter | Tandem SNAr | Suzuki | Zinc Triflate |
|---|---|---|---|
| Total Yield (%) | 62 | 68 | 58 |
| Step Count | 3 | 4 | 3 |
| Key Advantage | Green solvents | Regioselective | No metal catalysts |
| Scalability | High | Moderate | Low |
The Suzuki route offers superior regiocontrol for the 4-methoxyphenyl group, while the tandem SNAr method aligns with green chemistry principles. Zinc triflate catalysis avoids transition metals but suffers from lower yields.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of enzymes such as α-glucosidase, which is relevant for the treatment of type 2 diabetes.
Biological Research: The compound’s ability to interact with various biological targets makes it a candidate for studying cellular pathways and mechanisms.
Pharmaceutical Development: Its unique structure and biological activity make it a potential lead compound for developing new drugs.
Material Science: The compound’s luminescent properties can be explored for applications in optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of carbohydrates into glucose. This results in a reduction of postprandial blood glucose levels . The compound’s interaction with other enzymes and receptors can also modulate various cellular pathways, contributing to its pharmacological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The table below highlights key structural differences and similarities among analogs:
Key Observations :
- Electron-Donating vs. In contrast, bromo substituents (electron-withdrawing) may favor halogen bonding .
- Hydrogen-Bonding Capacity: Analogs with hydroxyl or aminomethyl groups (e.g., compounds 12 and 15) exhibit improved solubility and target engagement via hydrogen bonds .
Kinase and Enzyme Inhibition
- PDE III Inhibition: Imidazo[4,5-b]pyridin-2-ones with methoxy or methyl groups demonstrated nanomolar IC₅₀ values (e.g., 0.026 µM for ALDH1A1 inhibition in compound 5k), highlighting scaffold versatility .
Receptor Modulation
Pharmacokinetic Considerations
- Solubility: Methoxy and aminomethyl groups improve aqueous solubility compared to bromo or phenyl analogs .
- Metabolic Stability : Electron-rich substituents (e.g., methoxy) may slow oxidative metabolism by cytochrome P450 enzymes.
Biological Activity
The compound 6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a derivative of the imidazo[4,5-b]pyridine class, which has garnered attention for its diverse biological activities, particularly in cancer research and antimicrobial studies. This article reviews the available literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure
The molecular formula of the compound is , and its structure features a methoxyphenyl group attached to an imidazo[4,5-b]pyridine core. This structure is significant as it influences the compound's pharmacological properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of imidazo[4,5-b]pyridine derivatives, including our compound of interest.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells. For instance, in vitro studies demonstrated that it significantly increased apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25.72 μM. Additionally, in vivo experiments indicated that tumor growth was suppressed in mice treated with this compound .
- Comparative Efficacy : Compared to other derivatives, this compound exhibited a notable antiproliferative effect against various human tumor cell lines. For example, it showed a GI50 value of 2.30 μM against HCT116 colon carcinoma cells .
Antimicrobial Activity
The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Efficacy Against Bacteria : In studies assessing its antimicrobial activity, the compound demonstrated a minimum inhibitory concentration (MIC) of 40 μg/mL against Staphylococcus aureus and 200 μg/mL against Escherichia coli .
- Mechanism : The mechanism behind its antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions that yield high purity compounds suitable for biological testing. For example, one synthesis route involved refluxing a mixture of starting materials in acetonitrile, leading to a yield of approximately 52% .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Stability : The compound showed stability in mouse liver microsomes, suggesting favorable metabolic characteristics that could enhance its therapeutic potential .
Data Table
Q & A
Q. Methodological Answer :
- In vitro assays :
- Mechanistic studies :
Advanced: How does structural modification (e.g., substituent variation) impact pharmacological activity?
Methodological Answer :
Comparative studies with analogs reveal:
- Methoxy vs. Ethoxy substitution : Ethoxy derivatives show 3-fold higher solubility (LogP: 2.1 vs. 2.8) but reduced kinase inhibition (IC₅₀: 2.4 µM vs. 0.8 µM) .
- Methyl group removal : The 1-methyl-free analog exhibits 50% lower metabolic stability in liver microsomes, linked to CYP3A4-mediated oxidation .
- SAR trends : Electron-withdrawing groups at C-6 enhance target affinity (e.g., nitro: IC₅₀ = 0.5 µM vs. methoxy: IC₅₀ = 0.8 µM) .
Advanced: What methodologies assess the environmental fate and ecotoxicological risks of this compound?
Q. Methodological Answer :
- Degradation studies :
- Ecotoxicology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
